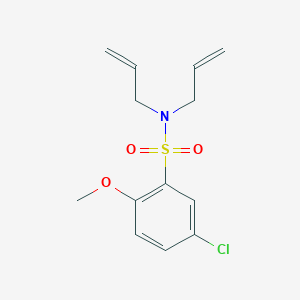
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of a butoxyphenyl group, a methylimidazolyl group, and a sulfanylpropanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the butoxyphenyl intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the methylimidazolyl intermediate: This step involves the alkylation of imidazole with methyl iodide.
Coupling of intermediates: The final step involves coupling the butoxyphenyl and methylimidazolyl intermediates with a suitable sulfanylpropanamide precursor under conditions such as reflux in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the butoxyphenyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
科学研究应用
Chemistry
In chemistry, N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group could form covalent bonds with target proteins, while the imidazole ring might participate in hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)propanamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylbutanamide: Has an extended carbon chain, which could influence its solubility and interaction with biological targets.
N-(3-butoxyphenyl)-3-(1-ethylimidazol-2-yl)sulfanylpropanamide: Contains an ethyl group instead of a methyl group on the imidazole ring, potentially altering its steric and electronic properties.
Uniqueness
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is unique due to the presence of both the sulfanyl group and the imidazole ring, which can confer distinct chemical and biological properties
属性
IUPAC Name |
N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-4-11-22-15-7-5-6-14(13-15)19-16(21)8-12-23-17-18-9-10-20(17)2/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGGKMNZDIJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate](/img/structure/B4994332.png)

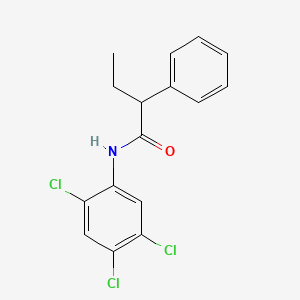
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
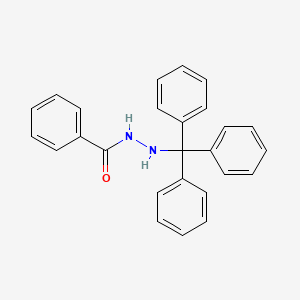
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4994373.png)
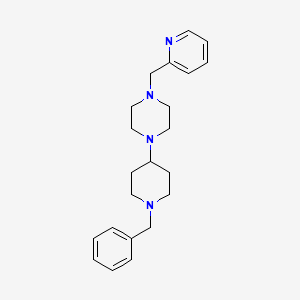
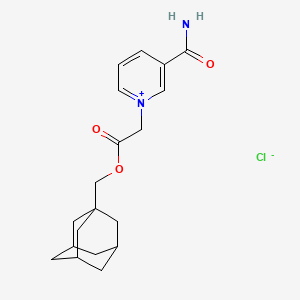
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![1-(4-ethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4994400.png)
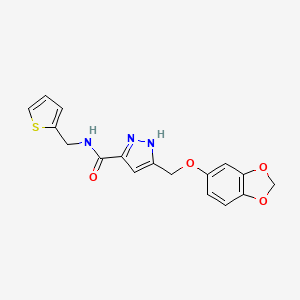
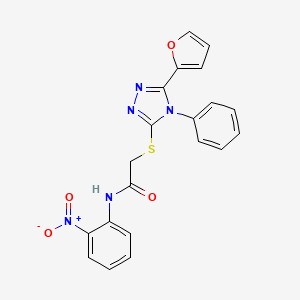
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-ylamino)propan-2-yl]carbamate](/img/structure/B4994416.png)
